molecular formula C8H3BrClF3N2O B12838060 5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B12838060
M. Wt: 315.47 g/mol
InChI Key: ZPYKPSJWRZSAEY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, chlorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of substituents: The bromine, chlorine, and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzimidazole derivative.

Scientific Research Applications

5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-1H-benzimidazole: Lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.

    2-Chloro-6-(trifluoromethoxy)-1H-benzimidazole: Lacks the bromine atom, which may influence its reactivity and applications.

    5-Bromo-2-chloro-6-methoxy-1H-benzimidazole: The methoxy group is less electron-withdrawing compared to the trifluoromethoxy group, potentially altering its chemical behavior.

Uniqueness

The presence of the trifluoromethoxy group in 5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole imparts unique electronic and steric properties, making it distinct from other similar compounds. This can enhance its performance in specific applications, such as increasing its binding affinity to biological targets or improving its stability in chemical reactions.

Properties

Molecular Formula

C8H3BrClF3N2O

Molecular Weight

315.47 g/mol

IUPAC Name

6-bromo-2-chloro-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2O/c9-3-1-4-5(15-7(10)14-4)2-6(3)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

ZPYKPSJWRZSAEY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)OC(F)(F)F)N=C(N2)Cl

Origin of Product

United States

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